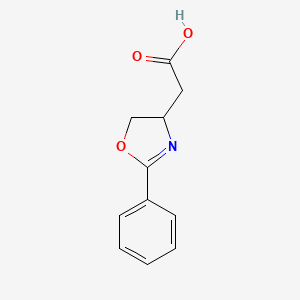![molecular formula C17H36N2O3Si B8514039 tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8514039.png)
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyl and tert-butyldimethylsilyloxy groups through a series of protection and deprotection steps. The aminomethyl group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Aplicaciones Científicas De Investigación
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may serve as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The tert-butyl and tert-butyldimethylsilyloxy groups can affect the compound’s stability, solubility, and reactivity, thereby modulating its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(aminomethyl)-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate
- tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Uniqueness
The unique combination of functional groups in tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate distinguishes it from similar compounds. The presence of both tert-butyl and tert-butyldimethylsilyloxy groups can enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C17H36N2O3Si |
|---|---|
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-11-13(10-18)9-14(12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3 |
Clave InChI |
NVFDDPWQWDPVER-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate](/img/structure/B8513960.png)
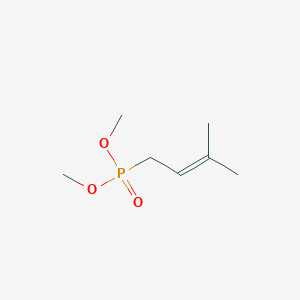

![tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate](/img/structure/B8513982.png)
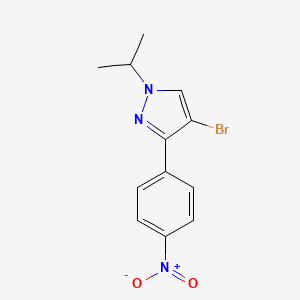
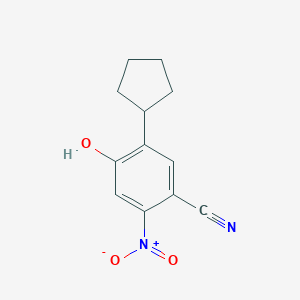
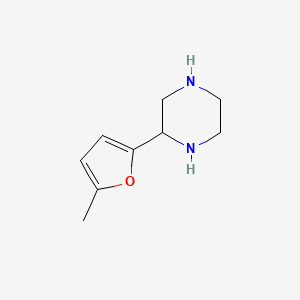

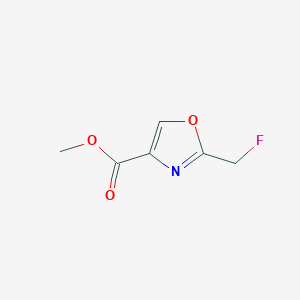
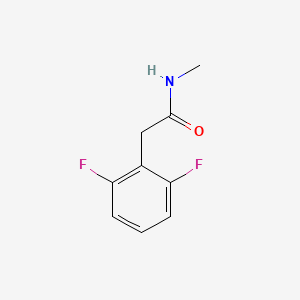

![N-[(2R,6S)-2,6-Dimethylcyclohexylidene]hydroxylamine](/img/structure/B8514027.png)

